1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea

Description

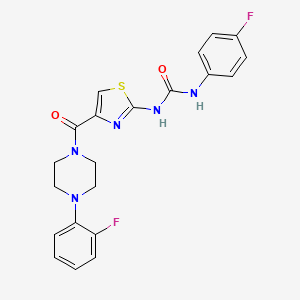

The compound 1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea is a urea derivative featuring a thiazole core substituted with a piperazine-carbonyl moiety and fluorinated aryl groups. Its structure combines a 4-fluorophenyl urea group and a 2-fluorophenyl-substituted piperazine linked via a thiazole ring. This design is characteristic of bioactive molecules targeting enzymes such as FabK (enoyl-ACP reductase II) in Clostridioides difficile or carbonic anhydrases (CAs) . The fluorinated aryl groups enhance lipophilicity and binding affinity, while the piperazine-thiazole scaffold provides conformational flexibility for target engagement.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2S/c22-14-5-7-15(8-6-14)24-20(30)26-21-25-17(13-31-21)19(29)28-11-9-27(10-12-28)18-4-2-1-3-16(18)23/h1-8,13H,9-12H2,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNJBIPKOFVYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H19F2N5OS

- Molecular Weight : 393.45 g/mol

- SMILES Notation :

CC(=O)N1C(=O)N(C(=O)N(C(=O)N1C(C(F)(F)=C)C(F)(F)=C)C(F)(F)=C)C(F)(F)=C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that thiazole derivatives, particularly those similar to the structure of this compound, exhibit significant antitumor properties. A study demonstrated that thiazole-based compounds showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM in some cases) .

2. Anticonvulsant Properties

Thiazole derivatives have also been noted for their anticonvulsant activity. A related study found that certain thiazole-containing compounds significantly reduced seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote tumor growth.

- Induction of Apoptosis : Evidence suggests that certain structural components of the compound facilitate programmed cell death in malignant cells.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to 1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea exhibited significant cytotoxicity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 | 5.6 | |

| Compound B | Jurkat | 3.8 | |

| 1-(4-Fluorophenyl)-3-(...) | HeLa | <10 |

Case Study 2: Anticonvulsant Activity

In another investigation, researchers assessed the anticonvulsant properties of thiazole derivatives. The study revealed that certain compounds effectively reduced seizure frequency and severity in animal models, highlighting the therapeutic potential for treating epilepsy .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of piperazine and thiazole moieties suggests possible activity against various diseases.

Antimicrobial Activity

Research has shown that urea derivatives, including those with thiazole and piperazine components, exhibit antimicrobial properties. A study highlighted the synthesis of new urea derivatives that demonstrated significant activity against bacterial strains, suggesting that similar compounds may possess comparable effects .

Antiparasitic Activity

Notably, derivatives of thiazole have been explored for their antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structural modifications involving urea linkages have led to enhanced efficacy in murine models, indicating a promising avenue for further development .

Neuropharmacology

The piperazine ring is a well-known scaffold in neuropharmacology, often associated with compounds that exhibit antidepressant and anxiolytic effects. The incorporation of fluorinated phenyl groups may enhance the binding affinity to serotonin receptors, which is crucial for developing new antidepressants .

Radiopharmaceuticals

Recent studies have involved the use of similar compounds as precursors in the synthesis of radiolabeled tracers for positron emission tomography (PET). These compounds can be used for imaging specific biological targets in vivo, aiding in the diagnosis and treatment monitoring of various conditions .

Case Study 1: Antimicrobial Evaluation

In a study evaluating new urea derivatives, several compounds were synthesized and tested against common bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Antiparasitic Activity in Murine Models

A series of thiazole-containing urea derivatives were tested for their efficacy against Trypanosoma brucei. The most promising candidates showed high cure rates in infected mice, indicating their potential as therapeutic agents against human African trypanosomiasis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Biochemical Activity

Thiazole-Urea Derivatives with Varied Aryl Groups

The fluorophenyl and piperazine components of the target compound are critical for activity. Comparisons with analogues reveal:

- Fluorine Position Matters: The target compound’s 4-fluorophenyl (urea) and 2-fluorophenyl (piperazine) substituents may optimize π-π stacking and hydrogen bonding compared to 3-fluorophenyl (11a) or non-fluorinated analogues .

- Piperazine vs.

Halogenated Analogues

Chloro- and bromo-substituted thiazole-urea derivatives (e.g., ) exhibit antimicrobial activity, but fluorinated versions often show superior pharmacokinetics due to fluorine’s electronegativity and metabolic stability . For example:

Thiazole-Piperazine Hybrids in Drug Discovery

Role of Piperazine-Carbonyl Linkers

The piperazine-carbonyl group in the target compound enhances solubility and enables interactions with polar residues in enzyme active sites. Analogues lacking this moiety (e.g., pyrazolyl-phenylthiourea in ) show reduced activity, highlighting its importance .

Comparison with Trifluoromethylphenyl Derivatives

Compounds with trifluoromethyl (CF3) groups (e.g., 11d in ) exhibit higher potency (e.g., IC50: 534.1 [M+H]+) but may face solubility challenges. The target compound’s fluorine atoms balance lipophilicity and solubility better .

Structural Insights from Crystallography

Chloro/bromo analogues show similar conformations but with weaker van der Waals interactions .

Research Findings and Implications

- Fluorine Optimization : Fluorinated aryl groups improve target affinity and metabolic stability compared to chloro/bromo analogues .

- Piperazine Advantage : The piperazine-carbonyl linker in the target compound enhances solubility and conformational adaptability vs. rigid pyridine or morpholine linkers .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-3-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-(2-fluorophenyl)piperazine-1-carbonyl chloride with a thiazole precursor (e.g., 2-aminothiazole derivatives) under anhydrous conditions.

Urea Coupling : Reacting the thiazole intermediate with 4-fluorophenyl isocyanate in a polar aprotic solvent (e.g., DCM or acetonitrile) at 0–25°C to minimize side reactions.

Critical Parameters :

- Solvent Choice : Dichloromethane (DCM) enhances solubility of intermediates, while acetonitrile accelerates coupling kinetics.

- Catalysis : Triethylamine (TEA) or DMAP improves urea bond formation efficiency .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., fluorophenyl groups at C4 and C2 positions).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 469.12) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% ideal for biological assays).

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly with disordered piperazine or thiazole moieties?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement. Apply restraints to disordered regions (e.g., piperazine ring) using AFIX commands.

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces ambiguity. For twinned crystals, apply TWIN/BASF commands in SHELXL.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition or antimicrobial activity?

Methodological Answer:

- Systematic Substituent Variation :

- Piperazine Modifications : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., -CF) to enhance target binding.

- Thiazole Substituents : Introduce methyl or chloro groups at the 4-position to modulate steric effects.

- Biological Assays :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Antimicrobial Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Interpretation : Correlate logP values (calculated via ChemAxon) with cellular uptake efficiency .

Q. How can molecular docking and biophysical assays be integrated to identify biological targets?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase, HSP90).

- Software : Use AutoDock Vina or Glide for flexible ligand docking. Validate poses with MM/GBSA scoring.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Contradiction Management : If docking predicts strong affinity but assays show weak binding, re-evaluate protonation states or solvation effects .

Q. What experimental approaches address contradictory biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 for cytotoxicity) and passage numbers.

- Normalize DMSO concentrations (<0.1% v/v) to avoid solvent interference.

- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out false positives.

- Metabolic Stability Check : Incubate compounds with liver microsomes to assess degradation rates, which may explain potency drops in cell-based vs. enzymatic assays .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Methodological Answer:

- Metabolic Hotspot Identification : Use LC-MS/MS to identify major metabolites (e.g., piperazine N-dealkylation).

- Structural Optimization :

- Isosteric Replacement : Substitute labile groups (e.g., replace -F with -CF to block oxidative metabolism).

- Prodrug Design : Introduce ester or carbamate groups to enhance oral bioavailability.

- In Silico Tools : Predict metabolic pathways with StarDrop or MetaSite .

Q. What methodologies are critical for analyzing in vivo pharmacokinetics and tissue distribution?

Methodological Answer:

- Animal Models : Administer compound (IV/oral) to Sprague-Dawley rats (n=6/group) and collect plasma/tissue samples at timed intervals.

- Analytical Quantification : Use LC-MS/MS with deuterated internal standards for sensitivity (LOQ <1 ng/mL).

- Key Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.